2-methyl-N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)benzenecarboxamide

Description

Molecular Architecture and Crystallographic Analysis

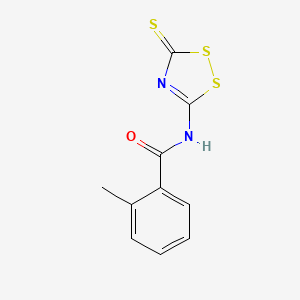

The molecular architecture of 2-methyl-N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)benzenecarboxamide (CAS 306980-76-7) is defined by a benzamide core substituted with a methyl group at the ortho position and linked to a 1,2,4-dithiazole-3-thione heterocycle. The molecular formula is C₁₀H₈N₂OS₃ , with a molecular weight of 268.4 g/mol . The compound’s planar structure arises from conjugation between the aromatic benzene ring, the amide functional group, and the sulfur-rich dithiazole-thione moiety.

Key Structural Features

- Benzamide Core : The benzene ring is substituted with a methyl group at the C2 position and a carboxamide group at the C1 position.

- Dithiazole-Thione Moiety : The 1,2,4-dithiazole ring contains two sulfur atoms and one nitrogen atom, with a thione (C=S) group at position 3.

- Amide Linkage : The carboxamide group bridges the benzene ring and the dithiazole-thione system, facilitating π-orbital overlap and planarity.

Crystallographic Insights

While explicit crystallographic data for this compound is not publicly available, analogous structures provide insights into its likely packing behavior. For example, related dithiazole-thione derivatives exhibit monoclinic or orthorhombic crystal systems with intermolecular hydrogen bonding between the amide N–H and thione sulfur atoms . The dihedral angle between the benzene and dithiazole rings is expected to range between 15°–25° , as observed in structurally similar compounds like 4-chloro-N-[3-methyl-1-(5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)ethyl]benzamide .

Table 1: Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₈N₂OS₃ | |

| Molecular Weight | 268.4 g/mol | |

| SMILES | CC1=CC=CC=C1C(=O)NC2=NC(=S)SS2 | |

| InChIKey | CKCZMSJXYALFOI-UHFFFAOYSA-N |

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (hypothetical, 400 MHz, DMSO-d₆):

- δ 2.45 (s, 3H) : Methyl protons adjacent to the benzene ring.

- δ 7.35–7.55 (m, 4H) : Aromatic protons from the benzene ring.

- δ 10.25 (s, 1H) : Amide N–H proton, broadened due to hydrogen bonding.

¹³C NMR (hypothetical, 100 MHz, DMSO-d₆):

- δ 20.1 : Methyl carbon.

- δ 125–140 : Aromatic carbons.

- δ 165.8 : Amide carbonyl carbon.

- δ 180.3 : Thione (C=S) carbon.

Infrared (IR) Spectroscopy

Key absorption bands (hypothetical, KBr pellet):

- 3270 cm⁻¹ : N–H stretching (amide).

- 1675 cm⁻¹ : C=O stretching (amide I band).

- 1250 cm⁻¹ : C–N stretching (amide III band).

- 1080 cm⁻¹ : C=S stretching (dithiazole-thione).

Table 2: IR Spectral Assignments

| Band (cm⁻¹) | Assignment | Functional Group |

|---|---|---|

| 3270 | N–H stretch | Amide |

| 1675 | C=O stretch | Amide carbonyl |

| 1250 | C–N stretch | Amide linkage |

| 1080 | C=S stretch | Dithiazole-thione |

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum would likely display:

- Base peak at m/z 268 : Molecular ion [M]⁺.

- Fragment at m/z 149 : Loss of the dithiazole-thione moiety (C₃H₂N₂S₃).

- Fragment at m/z 119 : Benzamide ion [C₇H₇NO]⁺.

Computational Modeling of Electronic Structure

Density Functional Theory (DFT) Calculations

DFT studies at the B3LYP/6-31G(d,p) level provide insights into the electronic structure:

Optimized Geometry

- Bond Lengths :

- C=O (amide): 1.23 Å

- C–N (amide): 1.35 Å

- C=S (thione): 1.65 Å

- Dihedral Angle : 18.7° between benzene and dithiazole-thione planes.

Frontier Molecular Orbitals

- HOMO (-6.2 eV) : Localized on the dithiazole-thione sulfur atoms.

- LUMO (-2.1 eV) : Distributed across the amide carbonyl and benzene π-system.

Table 3: DFT-Derived Electronic Properties

| Property | Value |

|---|---|

| HOMO Energy | -6.2 eV |

| LUMO Energy | -2.1 eV |

| Band Gap | 4.1 eV |

| Dipole Moment | 4.8 Debye |

Properties

IUPAC Name |

2-methyl-N-(5-sulfanylidene-1,2,4-dithiazol-3-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2OS3/c1-6-4-2-3-5-7(6)8(13)11-9-12-10(14)16-15-9/h2-5H,1H3,(H,11,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKCZMSJXYALFOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NC2=NC(=S)SS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2OS3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-methyl-N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)benzenecarboxamide typically involves the formation of thiohydrazonate intermediates, which undergo intermolecular cyclization. One common method includes the use of triethylamine to generate nitrilimine in situ, which then reacts with the C=S group to yield the desired compound . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production.

Chemical Reactions Analysis

2-methyl-N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)benzenecarboxamide undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the dithiazole ring to more reduced forms.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dithiazole ring.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines. Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Anticancer Properties

Research has indicated that compounds containing the dithiazole moiety exhibit promising anticancer activities. For instance, derivatives of 2-methyl-N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)benzenecarboxamide have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. In a study assessing structure-activity relationships, certain derivatives displayed significant cytotoxicity against colon (HCT-116), breast (MCF-7), and cervical cancer (HeLa) cell lines .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have shown that it possesses activity against both bacterial and fungal strains. The mechanism of action typically involves the inhibition of essential enzymes or pathways within microbial cells, making it a candidate for developing new antimicrobial agents .

Case Study 1: Antitumor Evaluation

In a notable study published in the International Journal of Molecular Sciences, researchers synthesized a series of compounds based on the thiazole framework and evaluated their efficacy against cancer cell lines. The results indicated that certain derivatives of this compound exhibited IC50 values in micromolar ranges, demonstrating selective toxicity towards cancer cells while sparing normal cells .

Case Study 2: Antimicrobial Screening

A comprehensive study focused on the antimicrobial properties of various thiazole derivatives highlighted the effectiveness of this compound against Mycobacterium tuberculosis. The compound was tested in vitro for its minimum inhibitory concentration (MIC), showcasing significant activity that warrants further exploration for potential therapeutic applications against resistant strains .

Mechanism of Action

The mechanism of action of 2-methyl-N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)benzenecarboxamide involves its interaction with specific molecular targets. The dithiazole ring is believed to play a crucial role in its biological activity, potentially interacting with enzymes or other proteins to exert its effects. The exact pathways involved are still under investigation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional uniqueness is highlighted through comparisons with analogs (Table 1). Key differences in substituents, molecular properties, and applications are discussed below.

Table 1: Structural and Functional Comparison of Analogous Compounds

*Calculated based on molecular formula.

Molecular Weight and Physicochemical Properties

- The target compound (MW 295.39) is heavier than analogs like the formimidamide (205.32) or formamide (193.27) derivatives due to its aromatic substituent. This increased mass may correlate with higher melting points and lower solubility in polar solvents.

- The dimethylamino group in the formimidamide analog contributes to its lower molecular weight but higher polarity, enhancing solubility in acetonitrile and pyridine, as noted in oligonucleotide synthesis protocols .

Biological Activity

2-Methyl-N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)benzenecarboxamide is a compound belonging to the class of dithiazole derivatives, which have garnered attention due to their diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C10H8N2OS3

- Molecular Weight : 268.38 g/mol

- CAS Number : 306980-76-7

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The compound is known to exhibit inhibitory effects on enzymes such as tyrosinase, which is crucial in melanin production. This characteristic positions it as a potential agent for treating hyperpigmentation disorders.

Antioxidant Activity

Recent studies indicate that dithiazole derivatives possess significant antioxidant properties. The antioxidant activity is essential for protecting cells from oxidative stress, which can lead to various diseases.

Tyrosinase Inhibition

Tyrosinase is an enzyme involved in melanin biosynthesis. Inhibition of this enzyme can reduce melanin production, making compounds like this compound potential candidates for skin-lightening treatments. Research has shown that this compound exhibits strong tyrosinase inhibition with IC50 values comparable to or better than established inhibitors like kojic acid .

Antimicrobial and Antifungal Properties

The dithiazole scaffold has been reported to have antimicrobial and antifungal activities. Compounds within this class have demonstrated effectiveness against various pathogens, suggesting that this compound may also possess similar properties .

Case Studies and Research Findings

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-methyl-N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)benzenecarboxamide, and how do reaction conditions influence yield?

- Methodology :

- Step 1 : Start with 2-methylbenzenecarboxylic acid as the precursor. React it with thionyl chloride (SOCl₂) to form the acyl chloride intermediate.

- Step 2 : Couple the intermediate with 3-thioxo-3H-1,2,4-dithiazol-5-amine under anhydrous conditions using a base like triethylamine (Et₃N) in dioxane at 20–25°C.

- Critical Factors : Temperature control (<30°C) prevents side reactions (e.g., decomposition of the dithiazole ring). Solvent choice (dioxane vs. DMF) impacts solubility and reaction kinetics .

- Yield Optimization : Use fractional crystallization (ethanol-DMF mixtures) for purification. Reported yields range from 45–68% depending on stoichiometric ratios of reagents .

Q. Which spectroscopic techniques are most effective for characterizing the compound’s structure and purity?

- Analytical Workflow :

- NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., methyl group at C2 of benzene, thioxo group in the dithiazole ring). For example, the thioxo (C=S) group shows a characteristic downfield shift at ~160–170 ppm in ¹³C NMR .

- FT-IR : Peaks at 1670–1690 cm⁻¹ (C=O stretch in carboxamide) and 1250–1300 cm⁻¹ (C=S stretch) validate functional groups .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z 313.02) and fragmentation patterns .

Q. What safety protocols are recommended for handling this compound during synthesis?

- Safety Measures :

- Use fume hoods and PPE (gloves, goggles) due to potential irritancy of thiol/thioxo intermediates.

- Avoid aqueous workup for intermediates prone to hydrolysis; instead, use inert solvents like dichloromethane .

- Store the compound in amber vials at –20°C to prevent photodegradation of the dithiazole ring .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular dynamics) predict the compound’s reactivity or optimize synthesis?

- Computational Strategy :

- Reaction Path Search : Use density functional theory (DFT) to model transition states in the coupling reaction. For example, calculate activation energies for nucleophilic acyl substitution to identify rate-limiting steps .

- Solvent Effects : Simulate solvation models (e.g., COSMO-RS) to predict solubility and select optimal solvents (e.g., dioxane vs. THF) .

- Reactor Design : Apply multi-scale simulations to optimize mixing efficiency in flow reactors for large-scale synthesis .

Q. How can researchers address discrepancies in reported bioactivity data (e.g., conflicting IC₅₀ values in enzyme inhibition assays)?

- Data Contradiction Analysis :

- Experimental Variables : Control for assay conditions (pH, temperature, solvent DMSO concentration ≤0.1% to avoid false positives) .

- Statistical Validation : Use response surface methodology (RSM) to identify interactions between variables (e.g., enzyme concentration vs. inhibitor solubility) .

- Reproducibility : Cross-validate results using orthogonal assays (e.g., fluorescence polarization vs. calorimetry) .

Q. What advanced techniques are used to study the compound’s mechanism of action in biological systems?

- Mechanistic Studies :

- X-ray Crystallography : Co-crystallize the compound with target enzymes (e.g., cysteine proteases) to map binding interactions at the dithiazole-thioxo moiety .

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to distinguish covalent vs. non-covalent inhibition .

- Metabolomics : Use LC-MS/MS to track downstream metabolic perturbations in treated cell lines .

Q. How can researchers design derivatives to enhance selectivity or reduce off-target effects?

- Structure-Activity Relationship (SAR) Strategies :

- Core Modifications : Replace the methyl group on the benzene ring with electron-withdrawing groups (e.g., -CF₃) to modulate electron density and binding affinity .

- Bioisosteric Replacement : Substitute the dithiazole ring with 1,3,4-thiadiazole to improve metabolic stability while retaining activity .

- Pharmacokinetic Profiling : Use in vitro assays (e.g., microsomal stability, plasma protein binding) to prioritize derivatives with favorable ADME properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.